1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
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Overview
Description
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea typically involves the reaction of an indole derivative with a trifluoromethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions, often at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic addition of the indole nitrogen to the isocyanate, forming the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling, as well as waste management, would be integral parts of the industrial process to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form different urea derivatives, depending on the reducing agents used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce various urea derivatives with altered functional groups.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-3-phenylurea: Lacks the trifluoromethoxy group, which may result in different biological activities and chemical properties.
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially altering its reactivity and interactions.
1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom may affect its chemical stability and biological activity.
Uniqueness
1-(1H-indol-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2/c17-16(18,19)24-11-7-5-10(6-8-11)21-15(23)22-14-9-20-13-4-2-1-3-12(13)14/h1-9,20H,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSVCFHAKHSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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